molecular formula C22H20BrN3O2 B6098625 2-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE

2-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE

Cat. No.: B6098625
M. Wt: 438.3 g/mol
InChI Key: ZHQAVASWPBAYSX-UHFFFAOYSA-N
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Description

2-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Phenoxy Methylation: The phenoxy group is introduced via nucleophilic substitution reactions.

    Cycloheptapyridine Formation: The cycloheptapyridine ring is formed through cyclization reactions involving appropriate precursors.

    Amination and Cyanation: The amino and cyano groups are introduced through nucleophilic substitution reactions using reagents like ammonia and cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and cycloheptapyridine rings.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with reduced cyano groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its multiple functional groups allow for the design of analogs with improved pharmacological properties.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-4-{5-[(2-CHLOROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE
  • 2-AMINO-4-{5-[(2-FLUOROPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE

Uniqueness

The uniqueness of 2-AMINO-4-{5-[(2-BROMOPHENOXY)METHYL]-2-FURYL}-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[B]PYRIDIN-3-YL CYANIDE lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions. This makes it distinct from its chloro and fluoro analogs, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

2-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN3O2/c23-17-7-4-5-9-19(17)27-13-14-10-11-20(28-14)21-15-6-2-1-3-8-18(15)26-22(25)16(21)12-24/h4-5,7,9-11H,1-3,6,8,13H2,(H2,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQAVASWPBAYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=C(C(=C2C3=CC=C(O3)COC4=CC=CC=C4Br)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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